N-[5-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide
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Overview
Description
N-[5-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of N-[5-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide typically involves multiple steps One common synthetic route starts with the preparation of the 1,3,4-thiadiazole core, which can be achieved through the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditionsFinally, the 2-methylbenzamide moiety is attached via an amide coupling reaction using reagents such as EDCI or HATU .
Chemical Reactions Analysis
N-[5-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promising antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Medicine: Its anti-inflammatory and anticancer properties are being explored for therapeutic applications.
Mechanism of Action
The mechanism of action of N-[5-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to the disruption of cell function and growth. For example, it may inhibit the activity of kinases or proteases, which play crucial roles in signal transduction and cell cycle regulation.
Comparison with Similar Compounds
N-[5-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide can be compared with other thiadiazole derivatives, such as:
N-(4-ethoxyphenyl)-2-azetidinone: Similar in structure but lacks the thiadiazole ring, leading to different biological activities.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a similar aromatic amine group but differs in the core structure, resulting in distinct chemical properties and applications.
Properties
Molecular Formula |
C21H22N4O3S2 |
---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
N-[5-[1-(4-ethoxyanilino)-1-oxopropan-2-yl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide |
InChI |
InChI=1S/C21H22N4O3S2/c1-4-28-16-11-9-15(10-12-16)22-18(26)14(3)29-21-25-24-20(30-21)23-19(27)17-8-6-5-7-13(17)2/h5-12,14H,4H2,1-3H3,(H,22,26)(H,23,24,27) |
InChI Key |
BRFLCXLJSXHXFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)SC2=NN=C(S2)NC(=O)C3=CC=CC=C3C |
Origin of Product |
United States |
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